molecular formula C18H23N5O4 B2497943 ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1421585-82-1

ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B2497943
CAS No.: 1421585-82-1
M. Wt: 373.413
InChI Key: CXVJZBQRKJDTJA-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a triazole ring, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like NaH (Sodium hydride).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of key enzymes or receptors, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is unique due to its combination of a triazole ring and a piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-2-27-18(26)22-10-8-21(9-11-22)17(25)15-12-23(20-19-15)13-16(24)14-6-4-3-5-7-14/h3-7,12,16,24H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVJZBQRKJDTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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